molecular formula C7H7BrN2O B15330528 2-Bromo-N-methylnicotinamide

2-Bromo-N-methylnicotinamide

Cat. No.: B15330528
M. Wt: 215.05 g/mol
InChI Key: SEUOUZDKITWPSP-UHFFFAOYSA-N
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Description

2-Bromo-N-methylnicotinamide is a brominated derivative of nicotinamide (pyridine-3-carboxamide) with a bromine atom at the 2-position of the pyridine ring and a methyl group attached to the amide nitrogen. Its molecular formula is C₇H₇BrN₂O, and it combines the electronic effects of bromine (a halogen with high electronegativity and polarizability) with the steric and solubility-modifying properties of the N-methyl group.

For example, 2-Bromo-N-methylisonicotinamide (a pyridine-4-carboxamide derivative) demonstrates that bromine and methyl groups synergistically improve binding affinity and metabolic stability compared to non-brominated or non-methylated analogs .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-bromo-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11)

InChI Key

SEUOUZDKITWPSP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methylnicotinamide typically involves the bromination of N-methylnicotinamide. One common method is the reaction of N-methylnicotinamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 2-Bromo-N-methylnicotinamide are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of this compound and Related Compounds
Compound Name Molecular Formula Substituents Key Properties
This compound C₇H₇BrN₂O Br (C2), N-methyl (amide) Enhanced halogen bonding, improved lipophilicity, and metabolic stability .
2-Bromonicotinamide C₆H₅BrN₂O Br (C2), no N-methyl Reduced steric hindrance but lower solubility and faster metabolic clearance .
N-Methylnicotinamide C₇H₈N₂O No Br, N-methyl (amide) Lacks halogen bonding; primarily used as a vitamin B3 analog with limited reactivity .
2-Chloro-N-methylnicotinamide C₇H₇ClN₂O Cl (C2), N-methyl (amide) Chlorine’s smaller atomic radius reduces polarizability compared to Br, altering target affinity .
5-Bromo-N-methylnicotinamide C₇H₇BrN₂O Br (C5), N-methyl (amide) Bromine at C5 may disrupt π-stacking interactions critical for binding at certain enzyme active sites .
2-Bromo-N-ethylnicotinamide C₈H₉BrN₂O Br (C2), N-ethyl (amide) Ethyl group increases lipophilicity but may reduce solubility in aqueous media .

Key Differences in Reactivity and Bioactivity

Halogen Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and higher polarizability enhance halogen bonding with biological targets (e.g., enzymes or DNA), a property less pronounced in chlorine-substituted analogs . For instance, this compound may exhibit stronger inhibitory effects on bacterial enzymes compared to its chloro analog . Positional Isomerism: Bromine at C2 (vs. C5) optimizes steric and electronic interactions with targets. For example, 5-bromo derivatives may interfere with binding in nicotinamide-adenine dinucleotide (NAD+) dependent pathways due to altered spatial orientation .

N-Substituent Effects :

  • Methyl vs. Ethyl : The N-methyl group balances lipophilicity and solubility, whereas N-ethyl analogs (e.g., 2-Bromo-N-ethylnicotinamide) may face reduced cellular uptake due to excessive hydrophobicity .
  • Methyl vs. Methoxy : Methoxy groups (e.g., in 2-Bromo-N-methoxyisonicotinamide) increase hydrogen-bonding capacity but reduce metabolic stability due to susceptibility to demethylation .

Biological Activity: Antimicrobial Potential: Bromine’s electronegativity enhances interactions with bacterial efflux pumps, making this compound more potent than non-halogenated analogs like N-methylnicotinamide . Neuroprotective Applications: Methyl groups improve blood-brain barrier penetration, a critical advantage over 2-bromonicotinamide (lacking N-methyl) in neurodegenerative disease research .

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